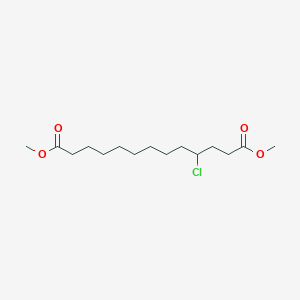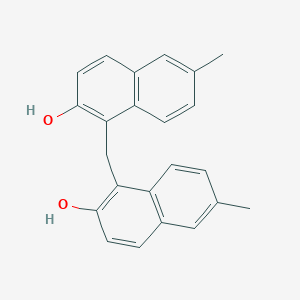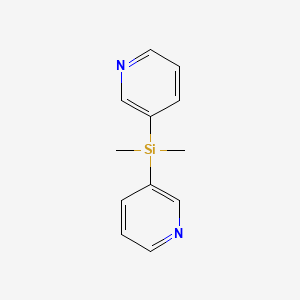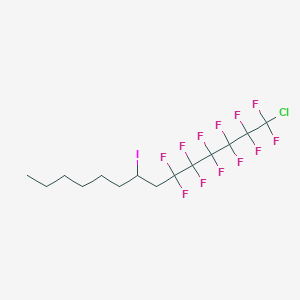![molecular formula C9H8O2 B14300410 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one CAS No. 112518-91-9](/img/structure/B14300410.png)
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one is a unique bicyclic compound characterized by its intricate structure and significant chemical properties. This compound is part of the homobarrelenone family and is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one typically involves a high-pressure cycloaddition-thermal cycloreversion procedure. The Diels–Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene forms homobarrelenone upon heating at approximately 130°C . This method can be modified to produce 1-hydroxy-, 3-methoxy-, 1-chloro-, and 3-chlorohomobarrelenones . High-pressure cycloaddition improves the yields of the Diels–Alder adducts .
Chemical Reactions Analysis
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form stable intermediates, which can then participate in further chemical transformations. These interactions are crucial for its applications in synthesis and research .
Comparison with Similar Compounds
1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one can be compared with other similar compounds such as:
- 3-Methoxybicyclo[3.2.2]nona-3,6,8-trien-2-one
- 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
- 3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their reactivity and applications. The presence of different functional groups (e.g., hydroxy, methoxy, chloro) imparts unique properties to each compound, making them suitable for specific reactions and uses .
Properties
CAS No. |
112518-91-9 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one |
InChI |
InChI=1S/C9H8O2/c10-8-2-1-7-3-5-9(8,11)6-4-7/h1-7,11H |
InChI Key |
ZXYGXKDVSHXNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2(C=CC1C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)

![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)


![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)

